(S)-Rasagiline Mesylate

Description

Properties

IUPAC Name |

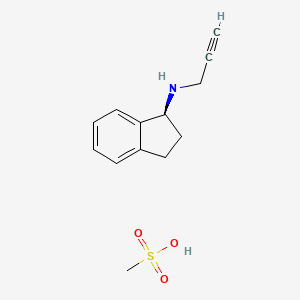

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586584 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202464-89-9, 202464-88-8 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RASAGILINE MESYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Rasagiline Mesylate: A Technical Guide for Its Use as a Control Compound in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Rasagiline mesylate is the S-enantiomer of the potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, (R)-Rasagiline (Azilect®). While (R)-Rasagiline is an established therapeutic for Parkinson's disease, its S-enantiomer exhibits significantly weaker MAO-B inhibitory activity. This stereospecific difference in activity makes this compound an invaluable tool in neuroscience and pharmacology research, where it serves as a critical negative control. Its use allows researchers to delineate the pharmacological effects stemming from MAO-B inhibition versus other potential mechanisms of the propargylamine moiety shared by both enantiomers, such as neuroprotection. This technical guide provides an in-depth overview of this compound, its properties, and its application as a control compound, complete with experimental protocols and data presented for clarity and comparison.

Physicochemical Properties

This compound is the methanesulfonate salt of (S)-N-propargyl-1-aminoindan. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N · CH₄O₃S | --INVALID-LINK-- |

| Molecular Weight | 267.34 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Freely soluble in water and ethanol | General knowledge |

| Chirality | (S)-enantiomer | [1] |

Mechanism of Action as a Control Compound

The primary utility of this compound as a control compound lies in its dramatically reduced potency as an MAO-B inhibitor compared to its R-enantiomer. Research has shown that (R)-Rasagiline is approximately 3,800 times more active in inhibiting MAO-B than (S)-Rasagiline[2]. This significant difference allows for the differentiation of biological effects.

Any observed effects of (R)-Rasagiline that are absent with (S)-Rasagiline at similar concentrations can be attributed to MAO-B inhibition. Conversely, effects observed with both enantiomers are likely independent of MAO-B inhibition and may be related to the shared propargylamine functional group, which is implicated in the neuroprotective properties of these compounds[3].

Data Presentation

The following tables summarize key quantitative data comparing the activity of (R)-Rasagiline and (S)-Rasagiline.

Table 1: In Vitro MAO Inhibitory Activity

| Compound | Target | Species | IC₅₀ (nM) | Selectivity (MAO-A/MAO-B) | Reference |

| (R)-Rasagiline | MAO-B | Rat Brain | 4.43 ± 0.92 | ~93-fold for MAO-B | [2] |

| MAO-A | Rat Brain | 412 ± 123 | [2] | ||

| (S)-Rasagiline (TVP-1022) | MAO-B | Rat Brain | ~16,834 | Little to no selectivity | [2] |

| MAO-A | Rat Brain | - | [2] |

Table 2: Ex Vivo MAO Inhibitory Activity in Rat Brain (Single Dose)

| Compound | Target | ED₅₀ (mg/kg) | Reference |

| (R)-Rasagiline | MAO-B | 0.1 ± 0.01 | [2] |

| MAO-A | 6.48 ± 0.81 | [2] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a control are provided below.

Protocol 1: In Vitro MAO-B Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-B, using this compound as a negative control.

Materials:

-

Human or rat brain mitochondria (source of MAO-B)

-

(R)-Rasagiline mesylate (positive control)

-

This compound (negative control)

-

Test compound

-

Benzylamine (MAO-B substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or radiometric detection system)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of (R)-Rasagiline, (S)-Rasagiline, and the test compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of concentrations for the assay. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Enzyme Preparation: Thaw the brain mitochondria on ice and dilute to the desired concentration in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: Buffer only

-

Vehicle Control: Buffer with the same concentration of solvent used for the compounds.

-

Positive Control: A range of concentrations of (R)-Rasagiline.

-

Negative Control: A range of concentrations of (S)-Rasagiline.

-

Test Compound: A range of concentrations of the test compound.

-

-

Pre-incubation: Add the diluted enzyme preparation to all wells except the blank. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the MAO-B substrate (benzylamine) and the detection reagent (e.g., Amplex® Red reagent and horseradish peroxidase) to all wells to start the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence or radioactivity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.

-

Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each concentration of the compounds compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Neuroprotection Assay (Serum Deprivation Model)

This protocol assesses the ability of a compound to protect neuronal cells from apoptosis induced by serum deprivation, using this compound to control for MAO-B independent effects.

Materials:

-

PC12 or SH-SY5Y cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Serum-free cell culture medium

-

(R)-Rasagiline mesylate

-

This compound

-

Test compound

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in complete medium.

-

Treatment: The next day, remove the complete medium and wash the cells with serum-free medium. Add serum-free medium containing different concentrations of (R)-Rasagiline, (S)-Rasagiline, or the test compound to the respective wells. Include a vehicle control group with serum-free medium and the appropriate solvent concentration. A control group with complete medium should also be included.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period, and measure the luminescence.

-

-

Data Analysis: Normalize the data to the control cells grown in complete medium (100% viability). Calculate the percentage of cell viability for each treatment group relative to the vehicle control in serum-free medium.

Visualization of Pathways and Workflows

Signaling Pathway of Rasagiline-Induced Neuroprotection

The neuroprotective effects of Rasagiline, which are independent of MAO-B inhibition and thus also observed with (S)-Rasagiline, are mediated through complex signaling cascades. The propargylamine moiety is thought to be responsible for these effects[3]. Key pathways involved include the PI3K/Akt/Nrf2 and the PKC/MAPK pathways, which ultimately lead to the upregulation of anti-apoptotic proteins and antioxidant enzymes.

Caption: Rasagiline's neuroprotective signaling pathway.

Experimental Workflow for Comparing Rasagiline Enantiomers

The following workflow illustrates a typical experimental design to differentiate the MAO-B dependent and independent effects of the Rasagiline enantiomers.

Caption: Workflow for comparing Rasagiline enantiomers.

Conclusion

This compound is an indispensable control compound for researchers investigating the biological activities of its potent (R)-enantiomer. Its negligible MAO-B inhibitory activity, coupled with the shared propargyl moiety, provides a robust experimental tool to dissect the MAO-B-dependent and -independent effects of Rasagiline. The careful application of this compound in well-designed experiments, such as those outlined in this guide, will continue to contribute to a deeper understanding of the complex pharmacology of this class of compounds and aid in the development of novel neuroprotective therapies.

References

(S)-Rasagiline Mesylate vs. (R)-Rasagiline: A Technical Guide to Monoamine Oxidase-B Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the stereoisomers of rasagiline, (S)-Rasagiline Mesylate and (R)-Rasagiline, with a primary focus on their differential inhibition of Monoamine Oxidase-B (MAO-B). (R)-Rasagiline, known clinically as rasagiline, is a potent, selective, and irreversible inhibitor of MAO-B, a key enzyme in the degradation of dopamine, and is utilized in the treatment of Parkinson's disease.[1][2] In stark contrast, its enantiomer, (S)-Rasagiline, is largely devoid of significant MAO-B inhibitory activity.[3][4] This document details the quantitative differences in their inhibitory potency, outlines the experimental methodologies used to determine these properties, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction

Rasagiline, chemically known as N-propargyl-1(R)-aminoindan, is a second-generation propargylamine inhibitor of MAO-B.[1][5] Its therapeutic efficacy in Parkinson's disease is primarily attributed to its ability to selectively and irreversibly inhibit MAO-B, thereby increasing synaptic dopamine levels in the brain.[2] The stereochemistry of the aminoindan moiety is critical for its biological activity. This guide elucidates the profound impact of this stereoisomerism on MAO-B inhibition by comparing the (R)-enantiomer with the (S)-enantiomer.

Quantitative Analysis of MAO-B Inhibition

The inhibitory potency of (R)-Rasagiline and (S)-Rasagiline against MAO-A and MAO-B has been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Enzyme | Species | Tissue | IC50 (nM) | Reference |

| (R)-Rasagiline | MAO-B | Rat | Brain | 4.43 ± 0.92 | [3][4] |

| MAO-A | Rat | Brain | 412 ± 123 | [3][4] | |

| MAO-B | Human | Brain | 14 | [6] | |

| MAO-A | Human | Brain | 700 | [6] | |

| (S)-Rasagiline (TVP 1022) | MAO-B | Rat | Brain | Largely inactive | [3][4] |

| MAO-A | Rat | Brain | Largely inactive | [3][4] | |

| MAO-B | Human | Brain | Largely inactive | [4] | |

| MAO-A | Human | Brain | Largely inactive | [4] |

Key Findings:

-

(R)-Rasagiline is a highly potent inhibitor of MAO-B, with IC50 values in the low nanomolar range.[3][6]

-

There is a significant degree of selectivity of (R)-Rasagiline for MAO-B over MAO-A.[3][6]

-

(S)-Rasagiline is described as being relatively inactive or largely devoid of inhibitory activity against both MAO-A and MAO-B, indicating a profound stereoselectivity in the binding and inhibition of the MAO enzymes.[3][4] One study noted that the (S)-isomer is 1/3,800th as active as the (R)-isomer for the inhibition of MAO-B.

Experimental Protocols: In Vitro MAO-B Inhibition Assay

The determination of the MAO-B inhibitory activity of (S)-Rasagiline and (R)-Rasagiline is typically performed using an in vitro enzyme assay. The following is a representative protocol based on established methodologies.

3.1. Objective:

To determine the IC50 values of this compound and (R)-Rasagiline for the inhibition of human MAO-B.

3.2. Materials:

-

Enzyme Source: Recombinant human MAO-B (expressed in a suitable system, e.g., insect cells).

-

Test Compounds: this compound and (R)-Rasagiline Mesylate, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known MAO-B inhibitor such as selegiline.[8]

-

Buffer: 100 mM Sodium Phosphate Buffer, pH 7.2.[7]

-

Detection Reagents (for fluorometric assay): A fluorometric probe such as Amplex Red, and horseradish peroxidase (HRP).[9]

-

Instrumentation: A spectrophotometer or a fluorescence microplate reader.

3.3. Assay Principle:

MAO-B catalyzes the oxidative deamination of its substrate (e.g., benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide (H2O2). The rate of this reaction can be monitored by measuring the formation of the aldehyde product (spectrophotometrically) or the generation of H2O2 (fluorometrically).[9][10] In the presence of an inhibitor, the rate of the reaction will decrease.

3.4. Spectrophotometric Method using Benzylamine:

-

Preparation of Reagents: Prepare stock solutions of the test compounds, positive control, and substrate in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well UV-transparent microplate, add the assay buffer, the MAO-B enzyme solution, and varying concentrations of the test compounds or the positive control. Allow for a pre-incubation period (e.g., 15 minutes) at 37°C to permit the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the benzylamine substrate to each well.

-

Measurement: Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, over a period of time (e.g., 30 minutes) in kinetic mode.[7]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3.5. Fluorometric Method using a Generic MAO Substrate:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the fluorometric probe (e.g., Amplex Red), and HRP.

-

Enzyme and Inhibitor Incubation: In a 96-well black microplate, add the reaction mixture, the MAO-B enzyme solution, and varying concentrations of the test compounds or the positive control. Pre-incubate for a specified time at 37°C.

-

Initiation of Reaction: Add the MAO substrate (e.g., tyramine) to start the reaction.[11]

-

Measurement: Measure the increase in fluorescence (e.g., excitation at 535 nm and emission at 587 nm) over time in a kinetic mode.[12] The H2O2 produced by the MAO-B reaction reacts with the probe in the presence of HRP to generate a fluorescent product.

-

Data Analysis: The IC50 values are calculated in the same manner as the spectrophotometric method, based on the rate of fluorescence increase.

Visualization of Workflows and Pathways

Experimental Workflow for MAO-B Inhibition Assay

Caption: Workflow for in vitro MAO-B inhibition assay.

Mechanism of Irreversible MAO-B Inhibition by (R)-Rasagiline

Caption: Mechanism of irreversible MAO-B inhibition by (R)-Rasagiline.

Neuroprotective Signaling Pathways of Rasagiline

It is important to note that both (R)-Rasagiline and (S)-Rasagiline have demonstrated neuroprotective effects that are independent of MAO-B inhibition, suggesting the involvement of other cellular mechanisms.[13]

Caption: MAO-B independent neuroprotective pathways of rasagiline enantiomers.

Discussion

The data presented unequivocally demonstrate the critical role of stereochemistry in the MAO-B inhibitory activity of rasagiline. The (R)-enantiomer is a potent and selective inhibitor, while the (S)-enantiomer is essentially inactive in this regard. This high degree of stereoselectivity highlights the specific and well-defined nature of the binding pocket within the MAO-B active site. The propargylamine moiety of (R)-rasagiline forms a covalent adduct with the N5 of the FAD cofactor of MAO-B, leading to irreversible inhibition.[2]

Interestingly, the neuroprotective effects observed for both enantiomers suggest that these actions are mediated through pathways distinct from MAO-B inhibition.[13] As illustrated, these pathways may involve the activation of protein kinase C and the anti-apoptotic protein Bcl-2.[13] This dual mechanism of action—potent MAO-B inhibition for symptomatic relief and potential neuroprotection through other pathways—makes (R)-Rasagiline a significant therapeutic agent in the management of Parkinson's disease.

Conclusion

The profound difference in MAO-B inhibitory potency between this compound and (R)-Rasagiline underscores the importance of stereoisomerism in drug design and function. (R)-Rasagiline is a highly potent and selective irreversible inhibitor of MAO-B, a characteristic not shared by its (S)-enantiomer. The experimental protocols outlined provide a framework for the continued investigation of novel MAO-B inhibitors. Furthermore, the elucidation of MAO-B independent neuroprotective pathways for both enantiomers opens avenues for the development of new therapeutic strategies for neurodegenerative diseases. This technical guide provides a comprehensive overview for researchers and professionals in the field, summarizing the key data and methodologies for understanding the distinct pharmacological profiles of the rasagiline enantiomers.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]

- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. assaygenie.com [assaygenie.com]

- 13. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactive Enantiomer of Rasagiline: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the S-(-)-enantiomer of rasagiline, a compound of significant interest for research in neuroprotection and drug development. While its counterpart, R-(+)-rasagiline, is a well-established monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease, the S-enantiomer, also known as TVP-1022, is characterized by its substantially lower MAO inhibitory activity.[1] This property makes it a valuable tool for investigating the non-MAO-B-inhibitory-dependent neuroprotective mechanisms of the parent compound.

Core Chemical and Pharmacological Properties

Rasagiline and its S-enantiomer, TVP-1022, are propargylamine-based irreversible inhibitors of MAO.[2] However, the stereochemistry at the 1-position of the aminoindan ring dramatically influences their inhibitory potency against MAO enzymes. The R-(+)-enantiomer (rasagiline) is a potent inhibitor of MAO-B, while the S-(-)-enantiomer (TVP-1022) is significantly less active.[1]

Quantitative Analysis of MAO Inhibition

The following table summarizes the quantitative data on the inhibitory activity of both rasagiline enantiomers against MAO-A and MAO-B. This data highlights the stereoselective nature of MAO inhibition by these compounds.

| Compound | Target Enzyme | IC50 | k_inact / K_i (M⁻¹s⁻¹) | Fold Difference (R vs. S) | Reference |

| R-(+)-Rasagiline | MAO-A | 412 nM | 1,400 | 17-fold more potent | [3] |

| MAO-B | 4.43 nM | 350,000 | 2500-fold more potent | [3] | |

| S-(-)-Rasagiline (TVP-1022) | MAO-A | - | 83 | - | [4] |

| MAO-B | >1000-fold higher than R-enantiomer | 140 | - | [1][4] |

IC50 values for R-(+)-Rasagiline are from rat brain homogenates. k_inact / K_i values are for human recombinant MAO enzymes. A specific IC50 value for S-(-)-Rasagiline is not consistently reported, but it is widely cited as being over 1000-fold less potent than the R-enantiomer.[1]

Neuroprotective Mechanisms Independent of MAO-B Inhibition

A growing body of evidence suggests that the neuroprotective effects of rasagiline may not be solely attributable to its inhibition of MAO-B. The S-enantiomer, TVP-1022, which is a weak MAO inhibitor, has been shown to exhibit neuroprotective properties in various in vitro and in vivo models.[1] This indicates that the propargylamine moiety itself possesses intrinsic neuroprotective activities.

Key Signaling Pathways

Research has implicated several signaling pathways in the neuroprotective effects of rasagiline and its inactive enantiomer. These include the modulation of pro-survival and anti-apoptotic proteins, as well as the activation of antioxidant response pathways.

References

The Stereospecificity of Rasagiline Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline mesylate, a potent second-generation, irreversible monoamine oxidase-B (MAO-B) inhibitor, is a cornerstone in the management of Parkinson's disease.[1][2][3] Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (R)-enantiomer being the pharmacologically active agent.[4][5] This technical guide provides an in-depth exploration of the stereochemistry of rasagiline mesylate, detailing the pharmacological differences between its enantiomers, analytical methods for their separation, and the underlying signaling pathways influenced by the active isomer.

Chemical Structure and Stereoisomers

Rasagiline, chemically known as (R)-N-propargyl-1-aminoindan, possesses a single chiral center at the 1-position of the indane ring.[1][4][6] This gives rise to two enantiomers: the (R)-(+)-enantiomer (rasagiline) and the (S)-(-)-enantiomer.[6] The drug product, rasagiline mesylate, is the methanesulfonate salt of the (R)-enantiomer.[7] No racemization of the chiral center has been observed during its synthesis or under storage conditions.[8]

| Compound | Chemical Name | IUPAC Name |

| Rasagiline (R-enantiomer) | (R)-N-propargyl-1-aminoindan | (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

| S-enantiomer | (S)-N-propargyl-1-aminoindan | (1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

Pharmacological and Pharmacokinetic Profile of Rasagiline Enantiomers

The pharmacological activity of rasagiline resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is a significantly weaker MAO inhibitor.[9][10] Rasagiline is a potent, selective, and irreversible inhibitor of MAO-B, which is the primary enzyme responsible for the breakdown of dopamine in the brain.[6][11][12][13][14] By inhibiting MAO-B, rasagiline increases the levels of dopamine in the striatum, thereby alleviating the motor symptoms of Parkinson's disease.[1][11][12][13]

In contrast to selegiline, another MAO-B inhibitor, rasagiline is not metabolized to amphetamine-like substances.[1][2] Its primary metabolite is (R)-1-aminoindan, which itself exhibits neuroprotective properties.[2][6][15] Studies in humans have shown no bioconversion of the (R)-enantiomer to the (S)-enantiomer.[14][16]

| Parameter | Rasagiline (R-enantiomer) | S-enantiomer |

| MAO-B Inhibition | Potent and irreversible | Very weak |

| Primary Metabolite | (R)-1-aminoindan (neuroprotective) | Not applicable |

| Metabolism to Amphetamine-like compounds | No | No |

Pharmacokinetic Properties of Rasagiline (1 mg)

| Parameter | Fasting State | Fed State |

| Tmax (median, h) | 0.33 | 1 |

| Cmax (geometric mean ratio, 90% CI) | 88.26–108.46% | 89.54–118.23% |

| AUC0–t (geometric mean ratio, 90% CI) | 94.16–105.35% | 99.88–107.07% |

| AUC0–∞ (geometric mean ratio, 90% CI) | 93.55–105.01% | 99.59–107.05% |

Data from a bioequivalence study in healthy Chinese subjects.[17]

Experimental Protocols for Enantiomeric Separation

The separation and quantification of rasagiline enantiomers are critical for quality control during manufacturing. Due to their identical physicochemical properties, chiral separation techniques are necessary.

Chiral High-Performance Liquid Chromatography (HPLC)

This method utilizes a chiral stationary phase to differentiate between the enantiomers.

-

Mobile Phase: Isocratic mixture of ammonium acetate buffer (10 mmol/L) and isopropyl alcohol (90:10, v/v)[4][18]

-

Column Temperature: 25 °C[4]

-

Injection Volume: 700 μL[4]

-

Sample Preparation: Dissolve rasagiline mesylate (20 mg) in water (100 mL).[4]

-

Standard Preparation: Dissolve the S-rasagiline enantiomer (3 mg) in water (100 mL) to prepare a stock solution. Dilute 1 mL of the stock solution to 100 mL with water to obtain a standard solution of 1.5 μg/mL.[4]

Capillary Electrophoresis (CE)

This method employs a chiral selector in the background electrolyte to achieve separation.

-

Capillary: Fused silica capillary

-

Background Electrolyte (BGE): 50 mM glycine-HCl buffer (pH 2.0) containing 30 mM sulfobutylether-β-cyclodextrin (SBE-β-CD) as the chiral selector.[5][19]

-

Injection: Short-end injection at -25 mbar for 2 seconds.[5][19]

-

Detection: UV at 200 nm[5]

-

Sample Preparation: For chiral impurity determination, prepare a sample solution with a theoretical concentration of 2666 µg/mL of R-rasagiline in water.[5] Stock solutions of R- and S-rasagiline (1 mg/mL) can be prepared in methanol and further diluted with water.[5]

Neuroprotective Signaling Pathways of Rasagiline

Beyond its symptomatic effects through MAO-B inhibition, rasagiline has demonstrated neuroprotective properties in preclinical models, which are independent of its MAO-inhibitory activity.[11][12] These effects are thought to be mediated through the modulation of various signaling pathways that promote cell survival and reduce apoptosis.

Caption: Proposed neuroprotective signaling pathways of rasagiline.

The diagram illustrates that rasagiline may exert its neuroprotective effects by:

-

Upregulating anti-apoptotic proteins: Increasing the expression of Bcl-2 family proteins.[11]

-

Downregulating pro-apoptotic proteins: Reducing the expression of Bax family proteins.[11]

-

Activating protein kinase C (PKC) ε. [11]

-

Preventing the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). [11]

-

Activating tyrosine kinase receptor signaling pathways , which facilitates neurorescue and restoration of dopaminergic neurons.[1][11]

Conclusion

The stereochemistry of rasagiline mesylate is a critical determinant of its pharmacological activity. The (R)-enantiomer is a potent and selective MAO-B inhibitor that provides symptomatic relief in Parkinson's disease. Furthermore, preclinical evidence suggests that rasagiline possesses neuroprotective properties through the modulation of key signaling pathways involved in cell survival and apoptosis. A thorough understanding of its stereospecific properties and the availability of robust analytical methods for enantiomeric separation are essential for the development, manufacturing, and clinical application of this important therapeutic agent.

References

- 1. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rasagiline mesylate | Monoamine Oxidases | Tocris Bioscience [tocris.com]

- 4. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 6. Rasagiline - Wikipedia [en.wikipedia.org]

- 7. Rasagiline Mesylate | C13H17NO3S | CID 3052775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Frontiers | Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial [frontiersin.org]

- 18. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column [ouci.dntb.gov.ua]

- 19. Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: capillary electrophoresis, NMR and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Rasagiline Mesylate: A Technical Guide for its Application as a Negative Control in Parkinson's Disease Research

Introduction

In the pursuit of therapeutic interventions for Parkinson's disease (PD), rigorous experimental design is paramount to validate novel drug candidates and elucidate underlying disease mechanisms. A critical component of such design is the use of appropriate negative controls to distinguish specific drug effects from non-specific or off-target phenomena. This technical guide details the use of (S)-Rasagiline Mesylate, the inactive enantiomer of the potent monoamine oxidase-B (MAO-B) inhibitor (R)-Rasagiline (Azilect®), as an ideal negative control in PD research.

(R)-Rasagiline is an established medication for PD, exerting its therapeutic effects primarily through the irreversible inhibition of MAO-B, which increases dopaminergic tone in the brain. It is also suggested to possess neuroprotective properties independent of MAO-B inhibition. The stereoisomer, (S)-Rasagiline, offers a unique tool for dissecting these effects. Due to its stereochemical configuration, (S)-Rasagiline is a significantly less potent inhibitor of MAO-B, allowing researchers to investigate the MAO-B independent effects of the rasagiline chemical scaffold. This guide provides a comprehensive overview of the comparative pharmacology of (R)- and (S)-Rasagiline, detailed experimental protocols for their use, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Pharmacology of (R)- and (S)-Rasagiline

The primary rationale for using (S)-Rasagiline as a negative control stems from the stereospecificity of the MAO-B enzyme. The following tables summarize the quantitative differences in the pharmacological activity of the two enantiomers.

| Table 1: Comparative MAO-B and MAO-A Inhibitory Potency | |

| Compound | MAO-B IC50 (nM) |

| (R)-Rasagiline Mesylate | 4.3 - 10.2 |

| This compound | 4,100 - 6,900 |

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

| Table 2: In Vitro Neuroprotective Effects | |

| Compound | Neuroprotective Activity |

| (R)-Rasagiline Mesylate | Demonstrates neuroprotective effects in various cellular models of neurodegeneration. |

| This compound | Lacks significant neuroprotective activity in the same models. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the differential effects of (R)- and (S)-Rasagiline.

MAO-B Inhibition Assay (In Vitro)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-B.

-

Materials:

-

Human recombinant MAO-B

-

Kynuramine (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

(R)-Rasagiline Mesylate and this compound

-

96-well microplate reader (fluorescence)

-

-

Procedure:

-

Prepare serial dilutions of (R)-Rasagiline and (S)-Rasagiline in potassium phosphate buffer.

-

In a 96-well plate, add 20 µL of each compound dilution and 60 µL of potassium phosphate buffer.

-

Add 10 µL of human recombinant MAO-B to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of kynuramine.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by adding 75 µL of 2N NaOH.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Neuroprotection Assay in a Cellular Model of Parkinson's Disease

This protocol assesses the ability of the compounds to protect neuronal cells from a neurotoxin, such as 6-hydroxydopamine (6-OHDA).

-

Materials:

-

SH-SY5Y neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

6-hydroxydopamine (6-OHDA)

-

(R)-Rasagiline Mesylate and this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plates

-

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (R)-Rasagiline or (S)-Rasagiline for 24 hours.

-

Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM and incubate for another 24 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Express cell viability as a percentage of the untreated control and compare the protective effects of (R)-Rasagiline and (S)-Rasagiline.

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of (S)-Rasagiline as a negative control.

Caption: Experimental workflow for using (S)-Rasagiline as a negative control.

Caption: Proposed MAO-B dependent and independent neuroprotective pathways of (R)-Rasagiline.

Conclusion

This compound serves as an indispensable tool in Parkinson's disease research. Its profound difference in MAO-B inhibitory potency compared to its active counterpart, (R)-Rasagiline, allows for the precise dissection of MAO-B-dependent and -independent mechanisms of neuroprotection. By incorporating (S)-Rasagiline as a negative control, researchers can significantly enhance the rigor and validity of their findings, ultimately accelerating the development of novel and effective therapies for Parkinson's disease. The data and protocols presented in this guide provide a framework for the effective implementation of this critical experimental control.

Methodological & Application

Application Notes and Protocols for (S)-Rasagiline Mesylate in Cell-Based Assays

(S)-Rasagiline Mesylate is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), widely recognized for its therapeutic role in Parkinson's disease. Beyond its symptomatic effects related to dopamine metabolism, rasagiline exhibits significant neuroprotective properties, making it a valuable tool for research in neurodegenerative diseases.[1][2][3][4] These neuroprotective effects are not solely dependent on MAO-B inhibition but are also linked to the modulation of cell survival and anti-apoptotic pathways.[1][5][6]

This document provides detailed protocols for utilizing this compound in various cell-based assays to investigate its mechanisms of action, including MAO-B inhibition, neuroprotection, and effects on cell signaling pathways.

Mechanism of Action

This compound's primary mechanism involves the irreversible inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain.[3][7] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, thereby alleviating motor symptoms associated with Parkinson's disease.[3][8]

Furthermore, rasagiline's neuroprotective effects are attributed to its ability to:

-

Activate Pro-Survival Signaling Pathways: Rasagiline has been shown to activate the PI3K/Akt/Nrf2 and PKC signaling pathways.[1][5] This activation leads to the upregulation of antioxidant enzymes and pro-survival proteins.[1]

-

Modulate Apoptotic Proteins: It increases the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Bcl-w) and decreases the levels of pro-apoptotic proteins like Bad and Bax.[5][9][10][11]

-

Preserve Mitochondrial Function: Rasagiline helps to stabilize the mitochondrial membrane potential, reduce the production of reactive oxygen species (ROS), and inhibit the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[1][12][13][14]

-

Inhibit Apoptosis Execution: It has been demonstrated to reduce the activation of caspase-3 and the cleavage of PARP, both of which are critical events in the execution phase of apoptosis.[1][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various cell-based assays investigating the effects of this compound.

Table 1: Neuroprotective and Signaling Effects of Rasagiline

| Parameter | Cell Line | Concentration | Effect | Reference |

| Neuroprotection (Cell Viability) | PC12 | 3-10 µM | 20-80% increase in cell viability | [1][2] |

| ROS Production | PC12 | 10 µM | 15% reduction | [1][2] |

| Akt Phosphorylation | PC12 | 10 µM | 50% increase | [1][2] |

| Bcl-2 Protein Expression | PC12 | 10 µM | 70% increase | [1] |

| Caspase-3 and PARP Cleavage | PC12 | 10 µM | 60-80% reduction | [1] |

| Nrf2 Nuclear Translocation | PC12 | 1-5 µM | 40-90% increase | [1][2] |

| Antioxidant Enzyme mRNA Levels | PC12 | 1-5 µM | 1.8-2.0-fold increase | [1][2] |

Table 2: Cytotoxic Effects of Rasagiline in Cancer Cell Lines (IC50 Values)

| Cell Line | Assay | IC50 (µM) | Reference |

| A375 (Melanoma) | MTT | 280.69 | [15] |

| SK-MEL28 (Melanoma) | MTT | 402.89 | [15] |

| FM55P (Melanoma) | MTT | 349.44 | [15] |

| FM55M2 (Melanoma) | MTT | 117.45 | [15] |

Experimental Protocols

Here are detailed protocols for common cell-based assays involving this compound.

MAO-B Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to screen for MAO-B inhibitory activity.[16][17][18]

Materials:

-

This compound (Test Inhibitor)

-

MAO-B Enzyme

-

MAO-B Substrate

-

MAO-B Assay Buffer

-

Developer

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare Inhibitor Solutions: Dissolve this compound and Selegiline in a suitable solvent (e.g., DMSO or water) to create stock solutions. Prepare a 10X working solution of the desired test concentration by diluting the stock with MAO-B Assay Buffer.

-

Plate Setup:

-

Test Inhibitor Wells: Add 10 µL of the 10X this compound working solution.

-

Inhibitor Control Wells: Add 10 µL of the 10X Selegiline working solution.

-

Enzyme Control Wells: Add 10 µL of MAO-B Assay Buffer.

-

-

Enzyme Addition:

-

Prepare a working solution of MAO-B enzyme according to the manufacturer's instructions.

-

Add 50 µL of the MAO-B enzyme solution to each well.

-

Incubate for 10 minutes at 37°C.

-

-

Substrate Addition:

-

Prepare the MAO-B substrate solution.

-

Add 40 µL of the substrate solution to each well.

-

-

Measurement:

-

Immediately begin measuring the fluorescence kinetically at 37°C for 10-40 minutes (Ex/Em = 535/587 nm).

-

Choose two time points in the linear range of the reaction to calculate the rate of reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the neuroprotective or cytotoxic effects of this compound.[15][19][20]

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y)

-

Complete cell culture medium

-

This compound

-

Neurotoxin (e.g., MPP+, 6-OHDA, or serum deprivation for neuroprotection studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometer (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

For Neuroprotection: Pre-treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) for a specified time (e.g., 2-24 hours). Then, add the neurotoxin to induce cell death, while keeping the rasagiline in the media.

-

For Cytotoxicity: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

-

MTT Addition:

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

-

For neuroprotection, compare the viability of cells treated with the toxin alone to those pre-treated with rasagiline.

-

For cytotoxicity, plot cell viability against the concentration of rasagiline to determine the IC50 value.

-

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Neuronal cell line

-

This compound

-

Apoptosis-inducing agent

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate)

-

96-well plate

-

Spectrophotometer or fluorometer

Procedure:

-

Cell Culture and Treatment: Seed and treat cells with this compound and an apoptosis-inducing agent as described in the cell viability assay.

-

Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer.

-

Caspase-3 Activity Measurement:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement:

-

For a colorimetric assay, measure the absorbance at the appropriate wavelength.

-

For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the fold-change in caspase-3 activity relative to the control group.

-

Compare the activity in cells treated with the apoptosis inducer alone to those pre-treated with rasagiline.

-

Western Blotting for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

-

Neuronal cell line

-

This compound

-

Treatment reagents

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture, Treatment, and Lysis: Culture, treat, and lyse the cells as previously described.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest to a loading control (e.g., β-actin).

-

Calculate the fold-change in protein expression or phosphorylation relative to the control group.

-

Visualizations

Signaling Pathway of Rasagiline's Neuroprotective Effects

References

- 1. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 4. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rasagiline - Wikipedia [en.wikipedia.org]

- 8. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rasagiline promotes regeneration of substantia nigra dopaminergic neurons in post-MPTP-induced Parkinsonism via activation of tyrosine kinase receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]

- 11. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 12. mdpi.com [mdpi.com]

- 13. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rasagiline prevents apoptosis induced by PK11195, a ligand of the outer membrane translocator protein (18 kDa), in SH-SY5Y cells through suppression of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. abcam.cn [abcam.cn]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

Application Notes and Protocols for (S)-Rasagiline Mesylate in Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (S)-Rasagiline Mesylate, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor, in neuronal cell culture studies. This document outlines effective concentrations, detailed experimental protocols for assessing its neuroprotective effects, and visual representations of the key signaling pathways involved.

This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage and neurodegenerative diseases, independent of its MAO-B inhibitory activity.[1][2] Its therapeutic potential is linked to its ability to modulate multiple cell survival pathways, making it a valuable tool for neuroscience research and drug development.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the neuronal cell line, the nature of the induced stressor, and the specific endpoint being measured. The following tables summarize reported concentrations and their observed effects in commonly used neuronal cell lines.

Table 1: Effective Concentrations of this compound in PC12 Cells

| Stressor/Model | Concentration Range | Duration of Treatment | Observed Effects | Reference(s) |

| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 1 - 10 µM | Pre-treatment and during 18h reoxygenation | Decreased necrotic cell death, reduced ROS production, increased Akt phosphorylation, induced nuclear translocation of Nrf2. | [3][4] |

| Oxygen-Glucose Deprivation (OGD) | 100 nM - 1 µM | During 3h OGD and 18h reoxygenation | Reduced OGD-induced cell death by 68-80%, attenuated decrease in ATP content. | [5] |

| Amyloid-beta (Aβ) Toxicity | 1 - 10 µM | 1h pre-treatment, then 24h with Aβ | Increased cell viability, reduced Aβ-induced cell death. | [6] |

| Serum Deprivation | 1 µM | 1 hour | Increased phosphorylation of PKC. | [7] |

Table 2: Effective Concentrations of this compound in SH-SY5Y Cells

| Stressor/Model | Concentration Range | Duration of Treatment | Observed Effects | Reference(s) |

| N-methyl(R)salsolinol (NM(R)Sal) Induced Apoptosis | Not specified, but effective | Not specified | Prevents mitochondrial permeability transition, induces Bcl-2 and GDNF. | [8] |

| Peroxynitrite-Induced Apoptosis (via SIN-1) | Not specified, but effective | 20 min pre-incubation | Reduced apoptotic DNA damage, stabilized mitochondrial membrane potential. | [9] |

| Basal Conditions (Gene Expression) | 10 pM - 100 nM | Not specified | Increased mRNA levels of Bcl-2 and Bcl-xL. | [10] |

| Dexamethasone-Induced Apoptosis | Not specified, but effective | Every other day for 4 days | Prevented dexamethasone-induced cell death, inhibited MAO-B activity and DNA damage. | [11] |

| Basal Conditions (GDNF Induction) | Not specified, but effective | Not specified | Increased protein and mRNA levels of GDNF via NF-κB activation. | [12] |

Experimental Protocols

General Cell Culture and Maintenance

a. PC12 Cell Culture (ATCC® CRL-1721™)

-

Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, detach them by gentle pipetting. To break up cell clusters, gently aspirate the cell suspension through a 22g needle 4-5 times. Seed new flasks at a ratio of 1:3 to 1:6.

-

Differentiation (Optional): To induce a neuronal phenotype, treat PC12 cells with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days. The medium should be changed every 2-3 days.[5]

b. SH-SY5Y Cell Culture (ATCC® CRL-2266™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Resuspend in fresh medium and seed new flasks at a ratio of 1:5 to 1:10.

Preparation and Application of this compound

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

-

Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. The duration of treatment will vary depending on the experimental design (see Tables 1 and 2).

Neuroprotection Assay: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol simulates ischemic conditions in vitro.

-

Cell Plating: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

OGD Induction:

-

Reoxygenation and Treatment:

-

After the OGD period, remove the plate from the hypoxic chamber.

-

Replace the glucose-free medium with complete growth medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM).[3]

-

Include a vehicle control group (medium with solvent only) and a positive control if available (e.g., 1500 µM tempol).[3]

-

Return the plate to the normoxic incubator (37°C, 5% CO2) for 18 hours.[3][4]

-

-

Assessment of Cell Viability:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity. Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

MTT Assay: Assess cell viability by measuring the metabolic activity of the cells. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol allows for the detection of changes in protein levels and activation of signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Nrf2, Bcl-2, Bax, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure changes in the mRNA levels of target genes.

-

RNA Extraction: Following treatment, extract total RNA from the cells using a commercially available RNA extraction kit (e.g., TRIzol or a column-based kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

RT-qPCR:

-

Perform the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., HO-1, NQO1, CAT, Bcl-2).

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Run the reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations of Signaling Pathways and Workflows

Below are diagrams generated using the DOT language to illustrate key concepts.

Caption: Signaling pathways modulated by this compound leading to neuroprotection.

Caption: Experimental workflow for the OGD/R neuroprotection assay.

Caption: Workflow for Western Blot analysis of protein expression and phosphorylation.

References

- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]

- 5. Rasagiline, a monoamine oxidase-B inhibitor, protects NGF-differentiated PC12 cells against oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rasagiline ( Agilect ) suppresses apoptosis and induces prosurvival genes [rasagiline.com]

- 9. The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-Propargyl-1 (R)-aminoindan, rasagiline, increases glial cell line-derived neurotrophic factor (GDNF) in neuroblastoma SH-SY5Y cells through activation of NF-kappaB transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of (S)-Rasagiline Mesylate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Rasagiline Mesylate is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), utilized in the treatment of Parkinson's disease.[1][2][3] Its primary mechanism involves increasing dopamine levels in the brain by preventing its breakdown.[1][2][4] Additionally, rasagiline exhibits neuroprotective properties through the modulation of cell survival pathways.[2][5][6] Accurate and consistent preparation of stock solutions is critical for reliable experimental results in research and development. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Data Presentation: Solubility

This compound is a white to off-white crystalline powder.[7][8] Its solubility can vary based on the solvent and the specific salt form. The data below has been compiled from various supplier and literature sources.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |

| Water | 26.73 | 100 | Freely soluble. | [7][8][9] |

| DMSO | 26.73 | 100 | - | |

| Ethanol | Freely Soluble | Not Specified | For maximum solubility in aqueous buffers, it is recommended to first dissolve in ethanol.[10] | [7][8][10] |

Note: The molecular weight of Rasagiline Mesylate is 267.34 g/mol . Calculations for molarity should be based on the batch-specific molecular weight provided on the Certificate of Analysis.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound. Adjust the mass of the compound accordingly for different desired concentrations.

2.1 Materials and Equipment

-

This compound powder

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Vortex mixer and/or sonicator

-

Solvents: Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water.

2.2 Safety Precautions

-

Handle this compound powder in a well-ventilated area or chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before starting.[11]

2.3 Step-by-Step Procedure

Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Desired Volume (mL) × 10 mM × 0.26734 (mg/mmol) Example for 1 mL of 10 mM solution: 1 mL × 10 mmol/L × (1 L / 1000 mL) × 267.34 g/mol × (1000 mg / 1 g) = 2.6734 mg

-

Weighing: Accurately weigh 2.67 mg of this compound powder and place it into a sterile vial.

-

Solvent Addition: Add 1 mL of the chosen solvent (e.g., DMSO) to the vial containing the powder.

-

Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

-

Storage: Store the aliquots protected from light. For long-term stability, store at -20°C.[10] For short-term storage, 2-8°C is recommended.[11] Aqueous solutions are not recommended for storage for more than one day.[10]

Visualizations

3.1 Experimental Workflow

Caption: Experimental workflow for preparing a 10 mM stock solution.

3.2 Signaling Pathway

Caption: Rasagiline's dual mechanism: MAO-B inhibition and neuroprotection.

References

- 1. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 3. Rasagiline: MedlinePlus Drug Information [medlineplus.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2009122301A2 - Rasagiline mesylate particles and process for the preparation thereof - Google Patents [patents.google.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols for (S)-Rasagiline Mesylate Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of (S)-Rasagiline Mesylate in various preclinical animal models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of rasagiline for neurodegenerative diseases and other neurological conditions.

Overview of this compound

This compound is a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1][2] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, providing symptomatic relief in conditions like Parkinson's disease.[1][2] Beyond its symptomatic effects, preclinical studies have demonstrated that rasagiline possesses significant neuroprotective properties, which are attributed to mechanisms independent of MAO-B inhibition.[2][3][4] These neuroprotective actions involve the modulation of apoptotic pathways, enhancement of neurotrophic factor signaling, and reduction of oxidative stress.[1][5][6]

Quantitative Data Summary

The following tables summarize the administration protocols and key findings from various studies using this compound in different animal models.

Table 1: Parkinson's Disease Models

| Animal Model | Species/Strain | Rasagiline Mesylate Dose | Administration Route | Duration | Key Findings | Reference |

| 6-hydroxydopamine (6-OHDA) induced lesion | Sprague-Dawley rats | Increasing doses (specifics not detailed) | Daily injections | 6 weeks | Markedly increased survival of dopaminergic neurons in the substantia nigra (+97% and +119% for two doses); abolished motor stereotypies at the lower dose.[7] | [7] |

| MPTP-induced neurotoxicity | Mice | Not specified | Chronic administration | Not specified | Exerts neurorescue and neurotrophic activity in midbrain dopamine neurons by activating the tyrosine kinase receptor signaling pathway.[2] | [2] |

| Lactacystin-induced lesion | Rats | Not specified | Not specified | Not specified | Demonstrated neuroprotective effects. | [8] |

Table 2: Other Neurological Disorder Models

| Animal Model | Species/Strain | Rasagiline Mesylate Dose | Administration Route | Duration | Key Findings | Reference |

| Experimental Glaucoma (translimbal photocoagulation) | Wistar rats | 0.5 mg/kg and 3 mg/kg | Daily Intraperitoneal (IP) injections | 7 weeks | Significantly enhanced retinal ganglion cell (RGC) survival (43% in treated groups vs. 23% in control).[9] | [9] |

| Permanent Middle Cerebral Artery Occlusion (MCAO) | Rats | 1-3 mg/kg | Repeated IP injections or sustained IV infusion | 16-48 hours | Improved neurological severity score; reduced necrotic brain volume (up to 49% reduction with IV infusion).[10] | [10] |

| Closed Head Injury | Mice | 0.2 and 1 mg/kg | Single injection 5 min post-injury | Single dose | Accelerated recovery of motor function and spatial memory; reduced cerebral edema by 40-50%.[11] | [11] |

| Postnatal Anoxia | Rats | 0.5 mg/kg/day | Via nursing mother's milk then drinking water | 60 days | Improved juvenile hyperactivity, passive avoidance performance, and spatial memory; increased choline acetyltransferase (ChAT) activity in the caudate and hippocampus.[12] | [12] |

| Aging | Mice | 0.2 mg/kg | Not specified | Long-term | Improved mood-related dysfunction and spatial learning/memory; increased striatal dopamine and serotonin; upregulated synaptic plasticity markers (BDNF, TrkB, synapsin-1) and anti-apoptotic proteins (Bcl-2).[13] | [13] |

Experimental Protocols

Protocol for 6-OHDA-Induced Parkinson's Disease Model in Rats

This protocol is based on the methodology described by Blandini et al. (2004).[7]

Objective: To evaluate the neuroprotective effect of this compound on dopaminergic neurons in a rat model of Parkinson's disease.

Materials:

-

This compound

-

6-hydroxydopamine (6-OHDA)

-

Saline solution (sterile)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Sprague-Dawley rats

Procedure:

-

Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

-

6-OHDA Lesioning:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Inject 6-OHDA unilaterally into the striatum. The precise coordinates should be determined based on a rat brain atlas.

-

Allow the animals to recover for a period (e.g., one week) to allow the lesion to develop.

-

-

Rasagiline Administration:

-

Prepare solutions of this compound in saline at the desired concentrations.

-

Divide the animals into treatment and control groups.

-

Administer rasagiline or saline (for the control group) daily via intraperitoneal injection for 6 weeks. The study by Blandini et al. used increasing doses, which could be implemented as a dose-escalation paradigm.[7]

-

-

Behavioral Assessment:

-

Perform behavioral tests (e.g., apomorphine-induced rotations) to assess the extent of the lesion and the effect of the treatment.

-

-

Histological Analysis:

-

At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH) to identify dopaminergic neurons.

-

Quantify the number of TH-positive neurons in the substantia nigra pars compacta to determine the degree of neuroprotection.

-

Caption: Workflow for assessing rasagiline in a 6-OHDA rat model.

Protocol for Experimental Glaucoma Model in Rats

This protocol is adapted from the study by Levin and colleagues, which investigated rasagiline's effect on retinal ganglion cell survival.[9]

Objective: To assess the neuroprotective effect of this compound on retinal ganglion cells (RGCs) in a rat model of experimental glaucoma.

Materials:

-

This compound

-

Saline solution (sterile)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Laser for photocoagulation

-

Tonometer for intraocular pressure (IOP) measurement

-

Fluoro-gold retrograde tracer

-

Wistar rats

Procedure:

-

Induction of Experimental Glaucoma:

-

Anesthetize Wistar rats.

-

Induce glaucoma in one eye using translimbal laser photocoagulation to elevate intraocular pressure (IOP). The contralateral eye can serve as a control.

-

Measure IOP before, immediately after, and weekly following the laser treatment to confirm sustained elevation.

-

-

Rasagiline Administration:

-

Retrograde Labeling of RGCs:

-

Ten days before the end of the experiment, anesthetize the animals.

-

Inject Fluoro-gold into the superior colliculus to retrogradely label the RGCs.

-

-

Retinal Whole-Mount and RGC Quantification:

-

At the 7-week endpoint, euthanize the animals.

-

Enucleate the eyes and prepare retinal whole mounts.

-

Count the number of Fluoro-gold labeled RGCs in a masked fashion to determine the extent of cell survival.

-

Caption: Workflow for assessing rasagiline in a rat glaucoma model.

Signaling Pathways

This compound exerts its neuroprotective effects through multiple signaling pathways.

Primary Mechanism of Action

The primary mechanism involves the selective and irreversible inhibition of MAO-B, which leads to an increase in dopamine levels in the striatum.[1][2] This is particularly relevant for its symptomatic effects in Parkinson's disease.

Caption: Rasagiline's inhibition of MAO-B increases dopamine levels.

Neuroprotective Signaling Cascades

Rasagiline's neuroprotective effects are multifaceted and involve the modulation of key cellular survival and death pathways.[1][2][5] These effects are largely attributed to the propargylamine moiety within its structure and are independent of MAO-B inhibition.[4][5]

Key neuroprotective actions include:

-

Anti-apoptotic activity: Rasagiline upregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins such as Bax.[2][6]

-

Mitochondrial stabilization: It helps to maintain mitochondrial membrane potential and prevents the opening of the mitochondrial permeability transition pore (mPTP).[4][8]

-